molecular formula C13H14N2O B1587643 3-(Benzyloxy)benzene-1,2-diamine CAS No. 89521-55-1

3-(Benzyloxy)benzene-1,2-diamine

Cat. No.: B1587643
CAS No.: 89521-55-1
M. Wt: 214.26 g/mol
InChI Key: NSGSUVJJLZZPPY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C13H14N2O It consists of a benzene ring substituted with a benzyloxy group at the 3-position and two amino groups at the 1- and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-benzyloxyaniline with an appropriate electrophile. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide.

Another method involves the reduction of 3-(benzyloxy)nitrobenzene using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction yields the desired diamine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of 3-benzyloxybenzene followed by catalytic hydrogenation to reduce the nitro group to an amino group. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or other reduced products.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron powder or tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

3-(Benzyloxy)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxy)benzene-1,2-diamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(Ethoxy)benzene-1,2-diamine: Similar structure but with an ethoxy group instead of a benzyloxy group.

    3-(Phenoxy)benzene-1,2-diamine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

3-(Benzyloxy)benzene-1,2-diamine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group provides steric and electronic effects that can differentiate this compound from its analogs, potentially leading to distinct properties and applications.

Properties

IUPAC Name

3-phenylmethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSUVJJLZZPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402862
Record name 3-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89521-55-1
Record name 3-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-benzyloxy-1,2-dinitrobenzene (2 g, 0.0073 mol) in 300 ml ethanol Raney-nickel (1 g) was added and the mixture was hydrogenated at room temperature and atmospheric pressure until the uptake of hydrogen ceased (30 min). The colourless solution was filtered (celite) and evaporated to dryness in vacuo to give the title compound as an unstable oil (1.6 g) which was used immediately for the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethanol Raney-nickel
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of O-benzyl-2,3-dinitrophenol (Description 12) (4.5 g) in ethanol (300 ml) was hydrogenated at atmospheric pressure over Raney nickel (2 g) until uptake of hydrogen ceased. The solution was filtered and evaporated to dryness in vacuo to afford unstable O-benzyl-2,3-diaminophenol which was immediately heated with phenylacetic acid (20 g) at 140°-150° C. for 3 h. The product was heated under reflux with 5N-hydrochloric acid (70 ml) for 3 h and neutralised with 10% sodium carbonate. The mixture was extracted with chloroform, and the organic layer washed with 10% sodium carbonate, water and dried (Na2SO4). The recovered product was chromatographed on Silica Gel 60 (250 g) eluting with ethylacetate-chloroform (1:19) to afford the title compound (1.6 g), m.p. 172°-174° C. (ethanol/ether).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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